

Spectroscopic and Analytical Profile of 1-Oxo Ibuprofen: A Technical Guide

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Compound of Interest

Compound Name: 1-Oxo Ibuprofen

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for **1-Oxo Ibuprofen**, a significant degradation product of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and impurity analysis.

Introduction

1-Oxo Ibuprofen, chemically known as 2-[4-(2-methylpropanoyl)phenyl]propanoic acid, is recognized as Ibuprofen EP Impurity J.[1][2][3] Its formation is often associated with the oxidative and thermal degradation of Ibuprofen.[4][5] As a key impurity, its identification and characterization are crucial for ensuring the quality, safety, and efficacy of Ibuprofen-containing pharmaceutical products. This guide compiles the available spectroscopic data (Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared Spectroscopy) and outlines representative experimental protocols for its analysis.

Chemical Identity

Property	Value	Reference
Systematic Name	2-[4-(2-methylpropanoyl)phenyl]propanoic acid	[6][7]
Synonyms	1-Oxo Ibuprofen, Ibuprofen EP Impurity J, Ibuprofen USP Related Compound J	[1][2][8]
CAS Number	65813-55-0	[1][2][8]
Molecular Formula	C ₁₃ H ₁₆ O ₃	[4][5]
Molecular Weight	220.26 g/mol	[2]

Spectroscopic Data

While comprehensive, publicly available datasets for the NMR and IR spectra of **1-Oxo Ibuprofen** are limited, mass spectrometry data has been reported. Commercial suppliers of "Ibuprofen EP Impurity J" reference standards typically provide a detailed Certificate of Analysis containing ¹H NMR, ¹³C NMR, IR, and MS data upon purchase.[1][2][8][9]

Mass Spectrometry (MS)

The following mass spectrometry data is available from the PubChem database for **1-Oxo Ibuprofen** (CID 11499530).

m/z	Ion	Description
221.1172	[M+H] ⁺	Precursor Ion
177.08	[M+H-C ₂ H ₄ O] ⁺	Fragment
163.06	[M+H-C ₃ H ₄ O ₂] ⁺	Fragment
135.08	[M+H-C ₄ H ₇ O ₂] ⁺	Fragment
119.08	[M+H-C ₅ H ₈ O ₃] ⁺	Fragment
91.05	[C ₇ H ₇] ⁺	Tropylium ion fragment

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **1-Oxo Ibuprofen** are not readily available in the public domain. However, the following sections describe representative methodologies for the analysis of Ibuprofen and its related impurities, which would be applicable for the characterization of **1-Oxo Ibuprofen**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: A precisely weighed sample of **1-Oxo Ibuprofen** (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: Approximately 16 ppm.
 - Number of Scans: 16 to 64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Reference: Tetramethylsilane (TMS) at 0 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: Approximately 220 ppm.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
 - Reference: Solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Objective: To identify functional groups present in the molecule.
- Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
 - KBr Pellet: The sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.
- Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16 to 32.
 - Background: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

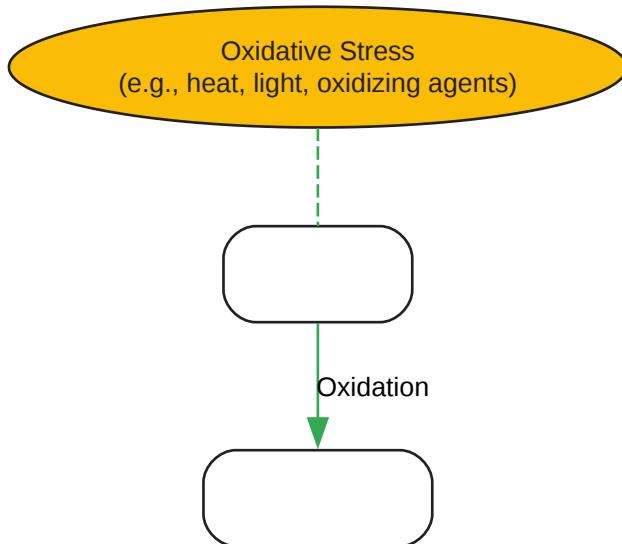
- Objective: To determine the molecular weight and fragmentation pattern.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile, methanol) at a low concentration (e.g., 1-10 $\mu\text{g/mL}$).
- Acquisition (ESI-MS/MS):
 - Ionization Mode: Positive or negative ion mode.

- Full Scan (MS1): A full scan is acquired to determine the m/z of the precursor ion (e.g., $[M+H]^+$ or $[M-H]^-$).
- Product Ion Scan (MS2): The precursor ion is isolated and fragmented using collision-induced dissociation (CID) to obtain the fragmentation pattern.
- Mass Range: Typically 50-500 m/z .

Visualizations

Formation of 1-Oxo Ibuprofen

1-Oxo Ibuprofen is a known degradation product of Ibuprofen, often formed under oxidative stress. The following diagram illustrates this transformation.

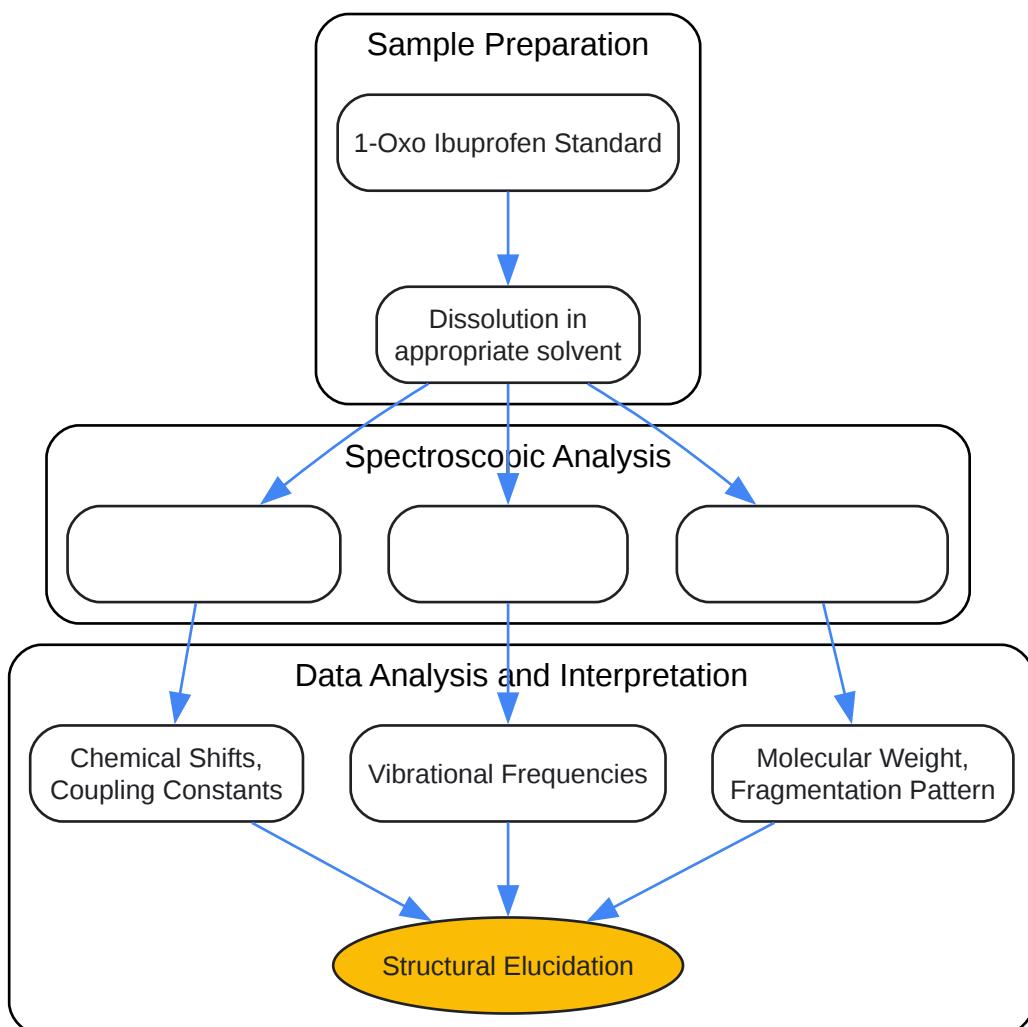


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Caption: Formation of **1-Oxo Ibuprofen** from Ibuprofen via oxidation.

General Workflow for Spectroscopic Analysis

The characterization of a pharmaceutical impurity like **1-Oxo Ibuprofen** follows a systematic analytical workflow.



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